![molecular formula C15H15N5 B15365588 6-(2,6-Dimethylphenyl)pyrido[2,3-d]pyrimidine-2,7-diamine](/img/structure/B15365588.png)
6-(2,6-Dimethylphenyl)pyrido[2,3-d]pyrimidine-2,7-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrido[2,3-d]pyrimidine-2,7-diamine, 6-(2,6-dimethylphenyl)- is a complex organic compound belonging to the pyrido[2,3-d]pyrimidine class This compound features a pyrimidine ring fused to a pyridine ring, with a 2,6-dimethylphenyl group attached at the 6-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Pyrido[2,3-d]pyrimidine-2,7-diamine, 6-(2,6-dimethylphenyl)- typically involves multiple steps, starting with the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester. This is followed by cyclization at high temperatures (around 250°C) in a mixture of diphenyl oxide and biphenyl. The reaction conditions are crucial to ensure the formation of the desired pyrimidine ring structure.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the reaction conditions to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: Pyrido[2,3-d]pyrimidine-2,7-diamine, 6-(2,6-dimethylphenyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, Pyrido[2,3-d]pyrimidine-2,7-diamine, 6-(2,6-dimethylphenyl)- is studied for its potential biological activity. It has shown promise as an anticancer agent, inhibiting the growth of cancer cells in vitro.
Medicine: The compound is being investigated for its therapeutic potential in treating various diseases, including cancer. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: In the pharmaceutical industry, this compound is used in the development of new drugs. Its versatility and reactivity make it a valuable tool for medicinal chemists.
Wirkmechanismus
The mechanism by which Pyrido[2,3-d]pyrimidine-2,7-diamine, 6-(2,6-dimethylphenyl)- exerts its effects involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors involved in cancer cell proliferation, leading to the suppression of tumor growth. The exact molecular pathways and targets are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Pyrido[2,3-d]pyrimidin-5-one
Pyrido[2,3-d]pyrimidin-7-one
6-(2,6-Dimethoxypyridin-3-yl)pyrido[2,3-d]pyrimidine-2,7-diamine
Uniqueness: Pyrido[2,3-d]pyrimidine-2,7-diamine, 6-(2,6-dimethylphenyl)- is unique due to its specific substitution pattern and the presence of the 2,6-dimethylphenyl group, which influences its chemical reactivity and biological activity. This distinguishes it from other pyrido[2,3-d]pyrimidine derivatives, making it a valuable compound in medicinal chemistry.
Eigenschaften
Molekularformel |
C15H15N5 |
|---|---|
Molekulargewicht |
265.31 g/mol |
IUPAC-Name |
6-(2,6-dimethylphenyl)pyrido[2,3-d]pyrimidine-2,7-diamine |
InChI |
InChI=1S/C15H15N5/c1-8-4-3-5-9(2)12(8)11-6-10-7-18-15(17)20-14(10)19-13(11)16/h3-7H,1-2H3,(H4,16,17,18,19,20) |
InChI-Schlüssel |
LSHICSIXTRDLPS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)C)C2=C(N=C3C(=C2)C=NC(=N3)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzyl 4-amino-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B15365505.png)


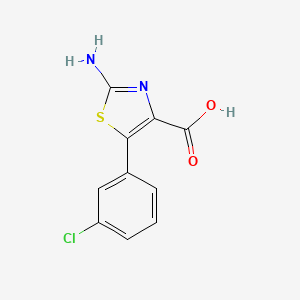

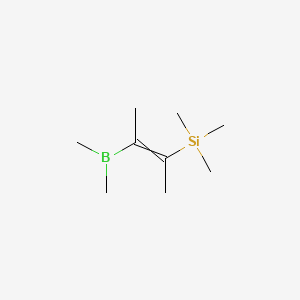
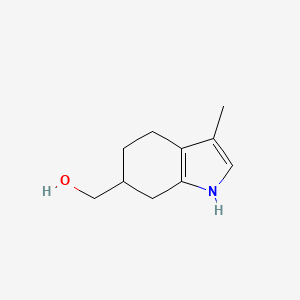
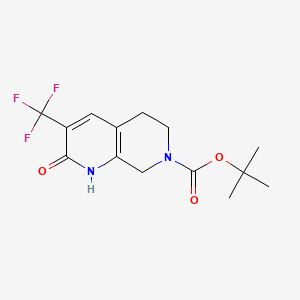

![3-Iodo-1-tosyl-5-(trifluoromethyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B15365557.png)

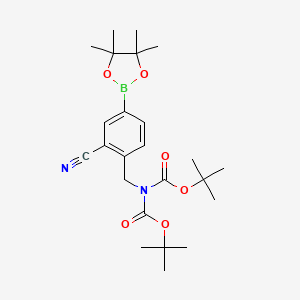
![2,5-Dioxo-1-pyrrolidinyl 7,7-dimethyl-2-oxobicyclo[2.2.1]heptane-1-methanesulfonate](/img/structure/B15365577.png)

